



LC-MS method for detecting phosphorylated DAPK substrate.

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Compound of Interest

Compound Name: DAPK Substrate Peptide TFA

Cat. No.: B15603156

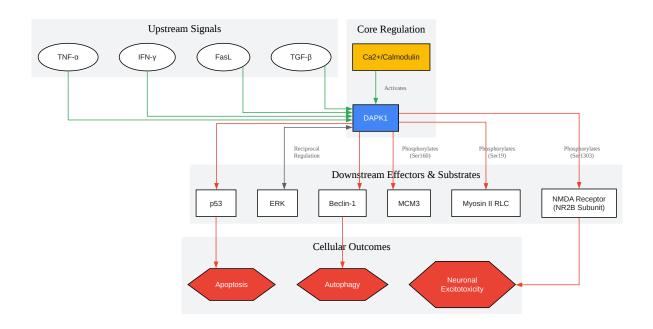
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An LC-MS-based phosphoproteomics workflow provides a robust and sensitive platform for the identification and quantification of kinase substrates. This application note details a comprehensive method for detecting proteins phosphorylated by Death-Associated Protein Kinase (DAPK), a Ca2+/calmodulin-dependent serine/threonine kinase involved in apoptosis, autophagy, and tumor suppression.[1][2] The protocol is designed for researchers, scientists, and drug development professionals aiming to elucidate DAPK signaling pathways and discover novel therapeutic targets.

DAPK Signaling Overview

DAPK is a crucial regulator of programmed cell death and is activated by various stimuli, including interferon-gamma (IFN- γ), tumor necrosis factor-alpha (TNF- α), and Fas ligand.[3] Its activation can lead to apoptosis through p53-dependent and independent pathways or mediate autophagic cell death.[4][5] DAPK integrates signals from cellular stress, such as ER stress, and translates them into cellular outcomes like apoptosis and autophagy.[1] The kinase activity of DAPK is essential for its role in these processes, making the identification of its direct substrates a key area of research.[2]





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Caption: DAPK1 signaling cascade from upstream activators to downstream cellular events.

Principle of the Method

The identification of DAPK substrates is achieved through a bottom-up phosphoproteomics approach.[6] The general workflow involves:

- Cell Lysis: Cells are lysed under denaturing conditions with protease and phosphatase inhibitors to preserve phosphorylation states.
- Protein Digestion: Proteins are reduced, alkylated, and digested into peptides, typically using trypsin.

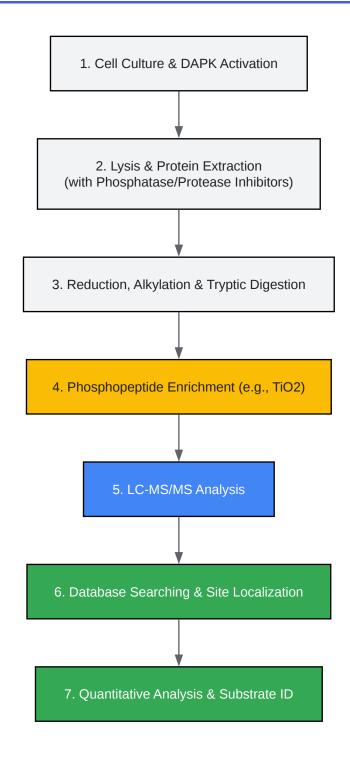
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- Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, phosphopeptides are enriched from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[7][8][9]
- LC-MS/MS Analysis: Enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and identify the precise site of phosphorylation.[10]
- Data Analysis: The resulting spectra are searched against a protein database to identify the phosphopeptides and corresponding proteins. Quantitative analysis can be performed to compare phosphorylation levels between different experimental conditions.





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Caption: Experimental workflow for LC-MS based identification of DAPK substrates.

Experimental Protocols Cell Culture and Lysis



- Cell Culture: Culture cells (e.g., HeLa or 293T cells) to 80-90% confluency. For experiments involving DAPK activation, treat cells with an appropriate stimulus (e.g., increase intracellular Ca2+ with an ionophore) or use a control.
- Harvesting: Aspirate the culture medium and wash cells twice with ice-cold phosphatebuffered saline (PBS).
- Lysis: Add lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, supplemented with protease and phosphatase inhibitors) directly to the plate. Scrape the cells and collect the lysate.
- Sonication: Sonicate the lysate on ice to shear DNA and reduce viscosity.
- Quantification: Centrifuge to pellet debris and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

Protein Digestion

- Reduction: To approximately 1 mg of protein lysate, add Dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate for 45 minutes at 56°C to reduce disulfide bonds.[11]
- Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAM) to a final concentration of 20-40 mM and incubate for 30 minutes in the dark to alkylate cysteine residues.[11]
- Digestion: Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate. Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight (16-18 hours) at 37°C.[7][11]
- Acidification: Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 1-5%.[11]
- Desalting: Desalt the peptide mixture using a C18 StageTip or Sep-Pak cartridge and dry the eluate in a vacuum centrifuge.[12]

Phosphopeptide Enrichment using TiO2



- Resuspend Peptides: Reconstitute the dried peptide sample in loading buffer (e.g., 80% acetonitrile, 5% TFA, 1 M glycolic acid).
- Equilibrate TiO2 Beads: Prepare a slurry of TiO2 beads. Wash the beads sequentially with wash buffer 2 (80% acetonitrile, 1% TFA) and loading buffer.
- Incubation: Add the resuspended peptides to the equilibrated TiO2 beads and incubate with gentle mixing to allow phosphopeptides to bind.
- Washing: Pellet the beads and discard the supernatant. Wash the beads sequentially with loading buffer and wash buffer 2 to remove non-specifically bound peptides.
- Elution: Elute the bound phosphopeptides using an elution buffer (e.g., 1% ammonium hydroxide or 5% ammonia solution).
- Final Preparation: Acidify the eluted phosphopeptides with formic acid and dry them in a vacuum centrifuge. Reconstitute in LC-MS loading solvent (e.g., 0.1% formic acid in water) just before analysis.

LC-MS/MS Analysis

- Liquid Chromatography:
 - Column: Use a C18 reversed-phase analytical column (e.g., 75 μm ID x 15 cm).
 - Mobile Phases: Solvent A: 0.1% formic acid in water. Solvent B: 0.1% formic acid in 80% acetonitrile.
 - Gradient: Run a linear gradient from ~2% to 35% Solvent B over 90-120 minutes at a flow rate of ~300 nL/min.[13]
- Mass Spectrometry:
 - Instrument: Utilize a high-resolution mass spectrometer such as an Orbitrap-based instrument.[14]
 - Mode: Operate in a data-dependent acquisition (DDA) mode.



- MS1 Scan: Acquire full MS scans over a mass range of m/z 350-1500.
- MS2 Scan: Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation using higher-energy collisional dissociation (HCD).[15]
- Dynamic Exclusion: Employ dynamic exclusion to prevent repeated fragmentation of the most abundant peptides.

Data Presentation

Quantitative data from LC-MS/MS experiments can be summarized to highlight potential DAPK substrates. The tables below show examples of how identified phosphopeptides can be presented.

Table 1: Identified DAPK Substrates and Phosphorylation Sites

This table lists proteins identified as potential DAPK substrates based on their phosphorylation status in cells with activated DAPK.

Protein Name	Gene Name	UniProt ID	Phosphorylati on Site	Sequence Window
Minichromosome maintenance complex component 3	мсм3	P25205	Ser160	KQLRQASVAIK R
Myosin regulatory light chain 2, non- muscle	MYL9	P24844	Ser19	KTTGQKSPAAK K
p53	TP53	P04637	Ser20	QETFSDSLWKL L
NMDA receptor subunit NR2B	GRIN2B	Q13224	Ser1303	RRGYQDSVCP DP

Note: Data presented is illustrative and based on published findings.[2][16][17]



Table 2: Quantitative Analysis of Phosphorylation Changes

This table shows hypothetical quantitative data comparing the relative abundance of phosphopeptides between control and DAPK-activated conditions. A significant increase in abundance suggests DAPK-dependent phosphorylation.

Protein Name	Phosphorylation Site	Fold Change (DAPK-activated / Control)	p-value
мсм3	Ser160	5.2	< 0.01
Myosin RLC	Ser19	3.8	< 0.01
Protein X	Thr55	1.1	0.45
Protein Y	Ser210	0.9	0.82

Note: Fold changes and p-values are for demonstration purposes.

By following this detailed protocol, researchers can effectively utilize LC-MS technology to discover and validate novel substrates of DAPK, providing deeper insights into its biological functions and its role in disease.

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